
1-methyl-4-(5-(2-methylsulfamoyl-ethyl)-1H-indol-3-yl)-pyridinium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Vorbereitungsmethoden
The synthesis of 1-methyl-4-(5-(2-methylsulfamoyl-ethyl)-1H-indol-3-yl)-pyridinium chloride involves multiple steps, typically starting with the preparation of the indole derivative. The synthetic route generally includes:
Formation of the Indole Core: This step involves the cyclization of appropriate precursors to form the indole ring.
Introduction of the Methylsulfamoyl Group: This is achieved through sulfonation reactions, where a methylsulfamoyl group is introduced at the desired position.
Formation of the Pyridinium Ring: The final step involves the formation of the pyridinium ring, often through a quaternization reaction with a suitable alkylating agent.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency.
Analyse Chemischer Reaktionen
1-methyl-4-(5-(2-methylsulfamoyl-ethyl)-1H-indol-3-yl)-pyridinium chloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-methyl-4-(5-(2-methylsulfamoyl-ethyl)-1H-indol-3-yl)-pyridinium chloride has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Wirkmechanismus
The mechanism of action of 1-methyl-4-(5-(2-methylsulfamoyl-ethyl)-1H-indol-3-yl)-pyridinium chloride involves its interaction with specific molecular targets. In the context of its relation to naratriptan, it likely acts on serotonin receptors in the brain, leading to vasoconstriction and relief from migraine symptoms. The compound may also interact with other pathways, depending on its specific structure and functional groups .
Vergleich Mit ähnlichen Verbindungen
1-methyl-4-(5-(2-methylsulfamoyl-ethyl)-1H-indol-3-yl)-pyridinium chloride can be compared with other similar compounds, such as:
Naratriptan: A well-known migraine medication with a similar indole structure.
Sumatriptan: Another triptan used for migraine treatment, differing in its side chain structure.
Rizatriptan: Similar in function but with variations in its chemical structure that affect its pharmacokinetics and pharmacodynamics.
Eigenschaften
Molekularformel |
C17H20ClN3O2S |
|---|---|
Molekulargewicht |
365.9 g/mol |
IUPAC-Name |
N-methyl-2-[3-(1-methylpyridin-1-ium-4-yl)-1H-indol-5-yl]ethanesulfonamide;chloride |
InChI |
InChI=1S/C17H19N3O2S.ClH/c1-18-23(21,22)10-7-13-3-4-17-15(11-13)16(12-19-17)14-5-8-20(2)9-6-14;/h3-6,8-9,11-12,18H,7,10H2,1-2H3;1H |
InChI-Schlüssel |
WOKPEBZDZSMBDN-UHFFFAOYSA-N |
Kanonische SMILES |
CNS(=O)(=O)CCC1=CC2=C(C=C1)NC=C2C3=CC=[N+](C=C3)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methoxy-5-((1R,3aR,4S,6aR)-4-(7-methoxybenzo[d][1,3]dioxol-5-yl)hexahydrofuro[3,4-c]furan-1-yl)phenol](/img/structure/B13858376.png)

![(2S,3S,4S,5R,6S)-6-[(3R,5R)-7-[2-(4-fluorophenyl)-4-[(4-hydroxyphenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13858387.png)
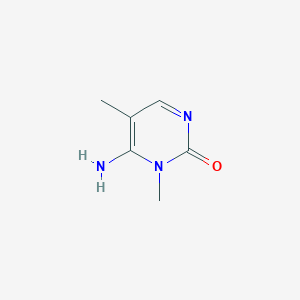
![4'-Methoxy-5,6-dimethyl-[2,3'-bipyridin]-4-amine](/img/structure/B13858393.png)
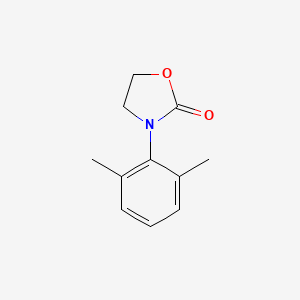
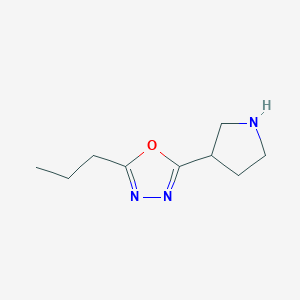
![methyl 7-[(1R,2S,3R,5S)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-hydroxy-3-(oxan-2-yloxy)cyclopentyl]heptanoate](/img/structure/B13858414.png)
![[5-(2-Methoxyethyl)-2,3-dimethylphenyl]methanol](/img/structure/B13858417.png)
![4-[4-[(4-Chlorophenyl)methoxy]piperidin-1-yl]phenol](/img/structure/B13858425.png)
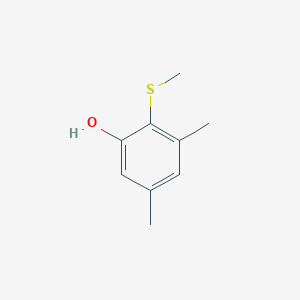
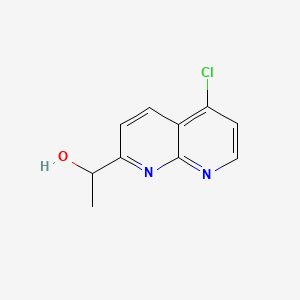
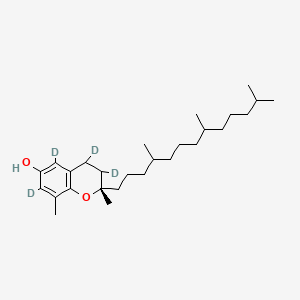
![5-[4-Chloro-3-(trifluoromethoxy)phenyl]-2-furancarboxylic Acid](/img/structure/B13858450.png)
